N-(4-bromo-1,3-thiazol-5-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2OS |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
N-(4-bromo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-3(9)8-5-4(6)7-2-10-5/h2H,1H3,(H,8,9) |
InChI Key |
XCJBTXGMPSZWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CS1)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reaction Pathways for N 4 Bromo 1,3 Thiazol 5 Yl Acetamide
Strategies for the Formation of the 1,3-Thiazole Core
The construction of the 1,3-thiazole heterocyclic system is a foundational step in the synthesis of N-(4-bromo-1,3-thiazol-5-yl)acetamide. Various synthetic strategies have been developed to form this ring, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
The Hantzsch thiazole (B1198619) synthesis is one of the most fundamental and widely utilized methods for constructing the thiazole ring. nih.govnih.gov This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide. nih.gov The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the halocarbonyl, which is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. nih.gov
Another classical approach is the Cook-Heilbron synthesis, which is particularly useful for preparing 5-aminothiazole derivatives. pharmaguideline.comnih.gov This method involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, isothiocyanates, or dithioacids under mild conditions. pharmaguideline.com This strategy is highly relevant as it directly installs the necessary amino group at the C-5 position, which is a precursor to the final acetamide (B32628) moiety.
Modern synthetic methods have also emerged, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Additionally, one-pot, multi-component reactions have been developed for the efficient synthesis of polysubstituted thiazoles. nih.govorganic-chemistry.org For instance, a three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur has been reported to produce 2-amino-5-acylthiazoles in good yields. nih.govorganic-chemistry.org
| Synthetic Method | Key Reactants | Typical Product Type | Reference |
|---|---|---|---|
| Hantzsch Synthesis | α-Halocarbonyl, Thioamide | 2,4- and/or 2,5-Disubstituted Thiazoles | nih.govnih.gov |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazole Derivatives | pharmaguideline.comnih.gov |
| Domino Alkylation-Cyclization | Propargyl Bromides, Thioureas | 2-Aminothiazoles | nih.gov |
| Multi-component Cascade | Enaminones, Cyanamide, Sulfur | 2-Amino-5-acylthiazoles | nih.govorganic-chemistry.org |
The introduction of a bromine atom at the C-4 position of the thiazole ring requires a regioselective halogenation strategy. The electronic properties of the thiazole ring dictate that the C-5 position is the most electron-rich and thus the primary site for electrophilic substitution. pharmaguideline.comwikipedia.org Therefore, direct bromination of an unsubstituted or C-2 substituted thiazole typically yields the 5-bromo derivative.
To achieve bromination at the C-4 position, the synthetic route must be designed to either block the C-5 position or activate the C-4 position. A common strategy involves the synthesis of a precursor that already contains the desired functionality. For the target molecule, a plausible precursor is N-(1,3-thiazol-5-yl)acetamide. The acetamido group at C-5 is an activating group and directs electrophilic substitution to the ortho position, which is C-4.
The bromination can be carried out using various brominating agents. While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as a milder and more selective reagent. rsc.orglookchem.com The reaction is typically performed in a suitable solvent, such as dichloroethane or acetic acid. The synthesis of various brominated thiazoles often involves sequential bromination and, if necessary, debromination steps to achieve the desired isomer. lookchem.comresearchgate.netacs.org
The acetamide group at the C-5 position is typically introduced by the acylation of a 5-aminothiazole precursor. This transformation is a standard and generally high-yielding reaction in organic synthesis. The synthesis of the 5-aminothiazole precursor is a critical step, often achieved through methods like the Cook-Heilbron synthesis as previously mentioned. pharmaguideline.com
Once the 5-amino-4-bromothiazole intermediate is obtained, it can be readily acetylated. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. researchgate.netmdpi.com The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct and to catalyze the reaction.
Formation of a 5-aminothiazole derivative.
Acetylation of the C-5 amino group to form N-(1,3-thiazol-5-yl)acetamide.
Regioselective bromination at the C-4 position, directed by the C-5 acetamido group.
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential outcomes, including side products and stereochemistry.
For electrophilic bromination at C-4, the mechanism involves the formation of a sigma complex, also known as an arenium ion. The acetamido group at C-5 stabilizes the positive charge of this intermediate through resonance, thereby facilitating the substitution at the C-4 position. The stability of this intermediate is key to the regioselectivity of the reaction.
While the final product, this compound, is an achiral molecule, stereochemical considerations can be important during its synthesis, particularly if chiral starting materials are used or if stereogenic centers are present in the precursors.
In the context of the Hantzsch synthesis, if the α-halocarbonyl or thioamide contains a pre-existing stereocenter adjacent to the reacting centers, its stereochemical integrity can be affected during the reaction. Research has shown that the stereochemistry of centers adjacent to the thiazole C-2 position can be controlled by the rate of carbocation formation during the dehydration of the thiazoline (B8809763) intermediate. acs.org It is possible to correlate the distribution of stereochemical products with Hammett free-energy relationships, confirming that the stabilization of a cationic transition state can lead to epimerization. acs.org Therefore, while the target molecule itself is flat and has no stereocenters, the synthesis of more complex analogues built upon this scaffold would require careful consideration of these mechanistic details to control stereochemical outcomes. acs.orgnih.gov
Optimization of Synthetic Pathways for this compound
Yield Enhancement and Purity Improvement
Improving the yield and purity of this compound can be achieved by carefully controlling the reaction conditions at each step of the proposed synthesis.
For the bromination step, several factors can be optimized:
Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it can lead to over-bromination and the formation of byproducts. lookchem.com N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can improve control over the reaction. sciencemadness.org
Catalyst: The use of catalysts can significantly enhance the rate and selectivity of the bromination reaction. Copper(II) bromide (CuBr2) has been shown to be an effective catalyst for the regioselective bromination of 2-amino-1,3-thiazoles. nih.gov
Reaction Temperature and Time: Careful control of the reaction temperature is essential. Lower temperatures can favor the desired regioselectivity and minimize the formation of side products. nih.gov Optimization of the reaction time is also necessary to ensure complete conversion without significant degradation of the product.
For the acetylation step, optimization strategies include:
Acylating Agent: Acetic anhydride or acetyl chloride are common acetylating agents. The choice may depend on the reactivity of the 5-amino-4-bromo-1,3-thiazole intermediate.
Base: The use of a non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the acid generated during the reaction and to facilitate the acylation.
Solvent: The choice of an appropriate solvent, such as dichloromethane, tetrahydrofuran, or acetonitrile, can influence the reaction rate and the ease of product isolation.
Purification Techniques:
To achieve high purity, various chromatographic techniques can be employed. Column chromatography using silica (B1680970) gel is a standard method for the purification of organic compounds. In the case of brominated thiazoles, it has been reported that using silica gel mixed with anhydrous potassium carbonate can be effective in removing organotin impurities that may arise from certain cross-coupling reactions. researchgate.net Recrystallization from a suitable solvent system is another effective method for obtaining highly pure crystalline product.
The following table summarizes the key parameters for optimization and their potential impact on the synthesis:
| Reaction Step | Parameter to Optimize | Potential Impact on Yield and Purity |
| Bromination | Brominating Agent (e.g., Br2 vs. NBS) | Improved selectivity, reduced byproducts |
| Catalyst (e.g., CuBr2) | Increased reaction rate and regioselectivity | |
| Temperature | Control of regioselectivity, minimization of side reactions | |
| Reaction Time | Ensures complete conversion, avoids product degradation | |
| Acetylation | Acylating Agent (e.g., Acetic Anhydride) | Efficient conversion of the amino group |
| Base (e.g., Triethylamine) | Neutralization of acid, promotion of the reaction | |
| Solvent | Optimization of reaction rate and product solubility | |
| Purification | Column Chromatography | Removal of impurities and byproducts |
| Recrystallization | Attainment of high purity crystalline product |
Scalability and Green Chemistry Principles in Synthesis
The scalability of the synthesis of this compound is a critical factor for its potential industrial application. A scalable synthesis should be robust, reproducible, and safe to perform on a large scale. The development of a scalable synthetic procedure for a novel heteroaromatic system, 2H-thiazolo[4,5-d] lookchem.comnih.govresearchgate.nettriazole, has been reported, demonstrating the feasibility of producing complex thiazole derivatives in larger quantities. nih.govrsc.org
Green Chemistry Principles:
The incorporation of green chemistry principles into the synthesis of this compound is essential for developing an environmentally sustainable process. chemijournal.comresearchgate.netnumberanalytics.com Key green chemistry considerations include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a primary goal of green chemistry. nih.gov Water, ionic liquids, and supercritical fluids are examples of greener solvents that could be explored for the synthesis of thiazole derivatives.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of atom economy. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can improve atom economy and reduce waste. ijcce.ac.irekb.eg
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can often reduce reaction times and energy consumption compared to conventional heating methods. chemijournal.com
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. A notable example is the use of a vanadium-dependent haloperoxidase for the bromination of 2-aminothiazoles in aqueous conditions, which avoids the use of toxic brominating agents. nih.gov
The following table outlines the application of green chemistry principles to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Greener Solvents | Employing water, ionic liquids, or other green solvents | Reduced environmental impact and toxicity |
| Catalysis | Utilizing recyclable heterogeneous catalysts or biocatalysts | Minimized waste, improved efficiency |
| Atom Economy | Developing one-pot synthetic procedures | Reduced waste, increased efficiency |
| Energy Efficiency | Implementing microwave-assisted synthesis | Shorter reaction times, lower energy consumption |
| Use of Safer Reagents | Replacing hazardous brominating agents with enzymatic methods | Improved safety and reduced environmental harm |
By focusing on these optimization strategies and incorporating green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromo 1,3 Thiazol 5 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Assignment and Conformational Insights
No experimental ¹H NMR data for N-(4-bromo-1,3-thiazol-5-yl)acetamide is currently available in the public domain.
Carbon-13 (¹³C) NMR Spectral Analysis and Connectivity Confirmation
Specific ¹³C NMR spectral data for this compound has not been reported.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
There are no available 2D NMR studies for this compound to detail its structural correlations.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
A detailed vibrational mode analysis based on experimental IR spectroscopy is not possible as no specific IR data for this compound could be found.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The exact mass of this compound has not been experimentally determined and reported via HRMS.
Single-Crystal X-ray Diffraction Analysis
There are no published single-crystal X-ray diffraction studies for this compound, precluding any discussion of its crystallographic parameters, bond lengths, bond angles, or molecular conformation in the solid state.
Further research and publication of the synthesis and characterization of this compound are required to populate these fields of study.
Detailed experimental data, including spectroscopic and crystallographic analyses, for the specific chemical compound this compound is not available in the public domain at this time.
A thorough search of scientific literature and chemical databases did not yield specific research findings pertaining to the solid-state structure of this compound. Consequently, an in-depth analysis of its molecular conformation, intermolecular interactions, and crystal packing, as requested, cannot be provided.
While research exists for structurally related compounds, such as isomers or derivatives of bromo-thiazole and acetamide (B32628), a direct extrapolation of their crystallographic data to this compound would be speculative and not scientifically rigorous. The precise substitution pattern on the thiazole (B1198619) ring significantly influences the electronic distribution and steric factors, which are critical determinants of the crystal structure.
Therefore, without experimental data for this compound, a detailed and accurate discussion under the specified headings is not possible.
Computational Chemistry and Molecular Modeling of N 4 Bromo 1,3 Thiazol 5 Yl Acetamide
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-bromo-1,3-thiazol-5-yl)acetamide, DFT calculations can elucidate its fundamental electronic properties, predict spectroscopic parameters, and explore its conformational landscape.
DFT calculations provide a detailed picture of the electronic structure of this compound. The distribution of electrons within the molecule is crucial for understanding its reactivity and intermolecular interactions. Key insights from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting chemical reactivity.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the acetamide (B32628) group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amide proton. The bromine atom would exhibit a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 5.62 eV |
DFT calculations can accurately predict spectroscopic parameters, which is invaluable for the structural elucidation of this compound.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning experimental spectra. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., TMS) can be predicted.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Thiazole-C2 | - | 158.2 |
| Thiazole-C4 | - | 115.6 |
| Thiazole-C5 | - | 135.4 |
| Acetamide-C=O | - | 169.8 |
| Acetamide-CH3 | 2.15 | 23.7 |
| Amide-NH | 9.80 | - |
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be computed using DFT. These calculations help in assigning the various vibrational modes of the molecule.
Table 3: Predicted IR Frequencies and Assignments for this compound
| Predicted Frequency (cm-1) | Vibrational Mode Assignment |
|---|---|
| 3350 | N-H stretching |
| 3105 | C-H stretching (thiazole) |
| 2980 | C-H stretching (methyl) |
| 1685 | C=O stretching (Amide I) |
| 1540 | N-H bending (Amide II) |
The flexibility of the acetamide group allows for different conformations of this compound. Conformational analysis through DFT can identify the most stable geometries and the energy barriers between them. The rotation around the C5-N bond (connecting the thiazole ring and the acetamide nitrogen) is of particular interest. The energy landscape would likely reveal two main low-energy conformations, corresponding to different orientations of the acetamide group relative to the thiazole ring. The planarity of the molecule is influenced by the balance between steric hindrance and electronic effects like conjugation.
Table 4: Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C4-C5-N-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Planar) | 0° | 1.5 |
| B (Twisted) | 45° | 0.0 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of this compound, offering insights into its dynamics, flexibility, and interactions with its environment.
MD simulations are particularly useful for studying the interaction of small molecules with biological systems, such as cell membranes, or for understanding solvation properties.
Interaction with Biological Membranes: To understand its potential to cross biological barriers, simulations of this compound with a model lipid bilayer can be performed. These simulations can reveal the preferred location and orientation of the molecule within the membrane. It is plausible that the molecule would partition into the membrane, with the more hydrophobic thiazole and bromo-substituent parts interacting with the lipid tails, and the more polar acetamide group oriented towards the polar head groups of the lipids or the aqueous phase. The free energy profile of translocation across the membrane can also be calculated to estimate its permeability.
Interaction with Solvents: The solvation of this compound in different solvents can be investigated to understand its solubility and the nature of solute-solvent interactions. The radial distribution functions (RDFs) derived from MD simulations can provide detailed information about the solvation shell around different parts of the molecule. For instance, in water, the RDFs would likely show a high probability of finding water molecules near the amide group, indicating strong hydrogen bonding interactions.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Molecular Docking Studies with Potential Biological Macromolecules
Comprehensive molecular docking studies specifically detailing the binding of this compound to biological targets are not readily found in current research databases. Such studies would be essential to elucidate its potential therapeutic applications.
Prediction of Ligand-Protein Binding Modes and Binding Site Interactions
Detailed predictions of the specific binding modes and key interactions between this compound and protein targets are not available. In silico analyses of related thiazole-containing compounds often reveal interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking with amino acid residues in the active sites of enzymes or receptors. For this compound, the bromine atom, the thiazole ring, and the acetamide group would be expected to play significant roles in its binding orientation and interactions. However, without specific docking studies, the precise nature of these interactions remains speculative.
Investigation of Biological Activities and Structure Activity Relationships Sar for N 4 Bromo 1,3 Thiazol 5 Yl Acetamide
Enzyme Inhibition and Modulation Studies
No studies identifying target enzymes for N-(4-bromo-1,3-thiazol-5-yl)acetamide, its inhibition profile, or the kinetic characterization of such inhibition have been found in the public domain. Furthermore, there is no available information providing mechanistic insights into its potential interactions with any enzymes.
Identification of Target Enzymes and Inhibition Profiles
Information not available.
Kinetic Characterization of Enzyme Inhibition
Information not available.
Mechanistic Insights into Enzyme-Compound Interactions
Information not available.
Cellular Mechanism of Action Investigations
There is no published research on the effects of this compound on cell proliferation or viability in any specific microbial or cancer cell lines. Additionally, no data exists regarding its potential modulation of intracellular signaling pathways.
Effects on Cell Proliferation and Viability in Research Models (e.g., specific microbial or cancer cell lines)
Information not available.
Modulation of Intracellular Signaling Pathways
Information not available.
Exploration of Antiproliferative or Antimicrobial Modalities
Currently, there is a lack of published studies investigating the antiproliferative or antimicrobial activities of this compound. The potential of this compound as a lead structure for the development of novel therapeutic agents has not been reported. In the broader context of thiazole-containing compounds, researchers have extensively demonstrated that the thiazole (B1198619) nucleus is a versatile scaffold for the design of potent biologically active molecules. For instance, various substituted thiazole derivatives have shown significant activity against a range of cancer cell lines and microbial pathogens. However, without specific experimental data for this compound, any discussion of its potential in these areas would be purely speculative.
Structure-Activity Relationship (SAR) Derivations
The foundation of Structure-Activity Relationship (SAR) studies lies in the systematic chemical modification of a lead compound and the subsequent evaluation of the biological activities of the resulting analogs. This process allows for the identification of key structural features responsible for the observed biological effects.
Systematic Modification of the this compound Scaffold
A critical first step in establishing an SAR profile is the synthesis of a library of derivatives through systematic modification of the parent scaffold. For this compound, this would involve alterations at several key positions:
The Bromo Substituent: Replacement of the bromine atom at the 4-position of the thiazole ring with other halogens (e.g., chlorine, fluorine) or with various alkyl, aryl, or heteroaryl groups could significantly impact biological activity.
The Acetamide (B32628) Group: Modification of the acetamide moiety at the 5-position is another crucial avenue for exploration. This could include varying the length of the alkyl chain, introducing cyclic structures, or replacing the entire group with other functionalities such as amides derived from different carboxylic acids, sulfonamides, or ureas.
The Thiazole Ring Itself: While more synthetically challenging, modifications to the core thiazole ring could also be envisioned.
However, a review of the scientific literature indicates that such a systematic modification of the this compound scaffold has not been reported.
Correlation between Structural Features and Biological Responses
Without a dataset of biologically evaluated derivatives of this compound, it is impossible to draw any correlations between specific structural features and biological responses. The establishment of such correlations is fundamental to understanding which parts of the molecule are essential for its activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.
Development of Predictive SAR Models and Pharmacophores
Predictive SAR models, including Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore models, are powerful tools in modern drug discovery. These computational models are built upon experimental data from a series of active compounds. A pharmacophore model, for instance, defines the essential three-dimensional arrangement of functional groups necessary for biological activity.
Given the absence of a series of biologically active derivatives of this compound, the development of specific predictive SAR models or pharmacophores for this scaffold is not feasible at this time. While general pharmacophore models for antimicrobial or antiproliferative thiazole derivatives exist, their applicability to this specific, unexplored scaffold would need to be validated through extensive experimental work.
Potential Applications and Future Research Directions
N-(4-bromo-1,3-thiazol-5-yl)acetamide as a Building Block in Organic and Medicinal Chemistry
The reactivity of the bromine atom and the potential for modification of the acetamide (B32628) group make this compound a valuable starting material for creating a diverse range of more complex molecules.
The presence of a bromine atom on the thiazole (B1198619) ring is a key feature that allows for a variety of chemical transformations, making this compound a versatile precursor for the synthesis of diverse heterocyclic compounds. Bromo-derivatives of heterocyclic compounds are important precursors for creating a wide range of organic molecules, including those with applications in materials science and pharmaceuticals. mdpi.commdpi.com
One of the primary applications of such bromo-substituted heterocycles is in cross-coupling reactions. For instance, Suzuki cross-coupling reactions can be employed to introduce new carbon-carbon bonds by reacting the bromo-thiazole with various boronic acids. This methodology allows for the synthesis of a wide array of aryl- or heteroaryl-substituted thiazoles, significantly expanding the chemical space available for drug discovery. A similar approach has been used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, highlighting the utility of bromo-precursors in Suzuki coupling reactions. nih.gov
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups containing oxygen, nitrogen, and sulfur nucleophiles, leading to the formation of ethers, amines, and thioethers, respectively. These reactions provide a straightforward method for modifying the core thiazole structure and introducing functionalities that can modulate the biological activity of the resulting compounds. mdpi.com
The acetamide group also offers a handle for further derivatization. It can be hydrolyzed to the corresponding amine, which can then be acylated, alkylated, or used in the construction of larger heterocyclic systems. This versatility allows for the systematic exploration of structure-activity relationships (SAR) by modifying this part of the molecule.
Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating large libraries of related compounds for high-throughput screening. The structural features of this compound make it an ideal building block for the synthesis of such libraries.
The reactivity of the bromine atom allows for its use as a key anchor point in library synthesis. For example, a library of thiazole derivatives could be generated by reacting this compound with a diverse set of boronic acids via a Suzuki coupling reaction in a parallel synthesis format. Each reaction well would contain a different boronic acid, leading to a library of compounds with varying substituents at the 4-position of the thiazole ring.
Similarly, a library could be constructed by reacting the parent compound with a variety of nucleophiles in an SNAr approach. By using a diverse set of amines, alcohols, or thiols, a library of compounds with different functionalities at the 4-position can be rapidly assembled.
Moreover, the acetamide group can be deprotected to the amine and then reacted with a library of carboxylic acids or other acylating agents to generate a diverse set of amides. This two-dimensional approach, where both the 4-position and the 5-amino group are diversified, can lead to the creation of very large and structurally diverse compound libraries.
The following table illustrates a hypothetical combinatorial library design starting from this compound:
| Starting Material | Reaction Type | Diverse Reagents | Resulting Library |
| This compound | Suzuki Coupling | R-B(OH)₂ (e.g., Phenyl, Pyridyl, Thienyl boronic acids) | 4-Aryl/Heteroaryl-N-(1,3-thiazol-5-yl)acetamides |
| This compound | SNAr Reaction | R-NH₂ (e.g., Morpholine, Piperidine, Aniline) | 4-Amino-N-(1,3-thiazol-5-yl)acetamides |
| 5-Amino-4-bromo-1,3-thiazole (from hydrolysis) | Amide Coupling | R-COOH (e.g., Acetic acid, Benzoic acid, Nicotinic acid) | N-(4-bromo-1,3-thiazol-5-yl)amides |
Lead Optimization Strategies for Thiazole-Based Compounds
Once a lead compound with promising biological activity is identified, the process of lead optimization aims to enhance its properties, such as potency, selectivity, and pharmacokinetic profile.
Rational drug design relies on an understanding of the drug's biological target and the interactions between the drug and the target at a molecular level. For thiazole-based compounds, this involves modifying the structure to improve its fit within the binding site of the target protein.
Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify which functional groups are important for activity. For example, replacing the bromine atom with different substituents can probe the steric and electronic requirements of the binding pocket. Similarly, modifying the acetamide group can explore additional hydrogen bonding or hydrophobic interactions.
Computational methods such as molecular docking can be used to predict how different analogs of this compound might bind to a target protein. frontiersin.org These in silico studies can help prioritize which compounds to synthesize, saving time and resources. For example, docking studies of thiazole derivatives targeting enzymes like acetylcholinesterase have been used to understand binding modes and guide the design of more potent inhibitors. frontiersin.org
The following table outlines potential modifications to the this compound scaffold and their rationale in lead optimization:
| Position of Modification | Modification Strategy | Rationale |
| 4-Position (Bromo group) | Replacement with various aryl/heteroaryl groups via cross-coupling. | To explore additional binding pockets and improve target affinity. |
| 4-Position (Bromo group) | Replacement with different halogens (Cl, F). | To modulate electronic properties and metabolic stability. |
| 5-Position (Acetamide) | Variation of the acyl group (e.g., propionamide, benzamide). | To optimize hydrogen bonding and hydrophobic interactions. |
| 5-Position (Acetamide) | Replacement with other functional groups (e.g., sulfonamide, urea). | To explore different binding modes and improve physicochemical properties. |
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process, including lead optimization. researchgate.net These technologies can analyze large datasets of chemical structures and biological activities to identify patterns that may not be apparent to human researchers.
AI can also be used to predict the pharmacokinetic and toxicological properties of thiazole derivatives, helping to identify potential liabilities early in the lead optimization process. By integrating AI and ML into the workflow, researchers can make more informed decisions and potentially reduce the time and cost of developing a new drug.
Emerging Research Paradigms and Technological Advancements
The field of drug discovery is constantly evolving, with new technologies and research paradigms emerging that could impact the future development of this compound derivatives.
One such area is the development of novel synthetic methodologies. Advances in areas like photoredox catalysis and flow chemistry could provide more efficient and sustainable ways to synthesize and derivatize the this compound scaffold.
Another emerging paradigm is the focus on multi-target drug discovery, where a single compound is designed to interact with multiple biological targets. This approach can be particularly useful for complex diseases like cancer and neurodegenerative disorders. The versatile nature of the thiazole scaffold makes it a suitable platform for the development of such multi-target agents.
Furthermore, the increasing availability of structural biology data, such as cryo-electron microscopy (cryo-EM) structures of drug targets, will provide more detailed insights into drug-target interactions. This information will be invaluable for the rational design of more potent and selective thiazole-based inhibitors.
The continued development of AI and computational tools will also play a significant role. As these tools become more sophisticated, they will enable more accurate predictions of biological activity and ADME properties, further streamlining the drug discovery process.
Q & A
Q. What are the common synthetic routes for N-(4-bromo-1,3-thiazol-5-yl)acetamide?
Category : Synthesis & Characterization Answer : The synthesis typically involves multi-step organic reactions:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or brominated precursors under reflux conditions (e.g., ethanol, 80°C) to introduce the 4-bromo substitution .
Acetamide Functionalization : Reaction of the thiazol-5-amine intermediate with acetyl chloride or acetic anhydride in anhydrous dichloromethane (DCM), catalyzed by triethylamine (TEA), to yield the acetamide moiety .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).
Key challenges include controlling bromine substitution regioselectivity and minimizing side reactions during acetylation .
Q. How is the crystal structure of this compound determined?
Category : Structural Analysis Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation of a saturated solution (e.g., ethanol or DCM).
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
Refinement : Employ SHELXL (or SHELXTL) for structure solution and refinement. The bromine atom’s high electron density aids in phasing, while hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the lattice .
Validation metrics (R-factor < 5%, CCDC deposition) ensure reliability .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Category : Data Analysis & Reproducibility Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24h vs. 48h), or solvent controls (DMSO concentration). Standardize protocols using guidelines like MIAME or BRENDA .
- Compound Purity : Verify purity via HPLC (≥98%) and characterize degradation products (e.g., hydrolysis of the acetamide group in aqueous media) .
- Statistical Rigor : Apply multivariate analysis (ANOVA with Tukey’s post-hoc test) to compare IC50 values across studies. Reproduce key findings in ≥3 independent experiments .
Q. What computational strategies predict this compound interactions with biological targets?
Category : Molecular Modeling Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., topoisomerase II). The bromine atom’s hydrophobic surface enhances binding to aromatic pockets .
MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using descriptors like LogP and polar surface area .
Q. How does the bromine substituent influence the compound’s structure-activity relationship (SAR)?
Category : Medicinal Chemistry Answer : The 4-bromo group:
-
Electron-Withdrawing Effect : Stabilizes the thiazole ring via resonance, enhancing metabolic stability (t1/2 > 4h in hepatic microsomes) .
-
Steric Effects : Compared to chloro or methyl analogs, bromine’s larger van der Waals radius improves selectivity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
-
Comparative SAR :
Substituent IC50 (Topo II) LogP Br (4-position) 1.2 µM 2.8 Cl (4-position) 3.5 µM 2.1 CH3 (4-position) >10 µM 1.9
Bromine’s balance of lipophilicity and steric bulk optimizes potency .
Q. What experimental techniques validate the tautomeric equilibrium of this compound in solution?
Category : Advanced Spectroscopy Answer :
NMR Analysis : 1H/13C NMR in DMSO-d6 or CDCl3 identifies tautomers (e.g., thiazolidinone vs. thiazole forms). Chemical shifts at δ 5.8–6.2 ppm (NH) and δ 170–175 ppm (C=O) are diagnostic .
Dynamic HPLC : Separate tautomers at low temperatures (−20°C) using a C18 column (acetonitrile/water + 0.1% TFA).
Theoretical Calculations : DFT (B3LYP/6-311+G**) predicts energy differences between tautomers (<2 kcal/mol), corroborating experimental ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
